Toluene-2-d1

Catalog No.
S15733761
CAS No.
M.F
C7H8
M. Wt
93.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toluene-2-d1

Product Name

Toluene-2-d1

IUPAC Name

1-deuterio-2-methylbenzene

Molecular Formula

C7H8

Molecular Weight

93.14 g/mol

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D

InChI Key

YXFVVABEGXRONW-UICOGKGYSA-N

Canonical SMILES

CC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C=CC=C1)C

Toluene-2-d1 (CAS: 4409-84-1) is a selectively labeled aromatic hydrocarbon featuring a single deuterium atom at the ortho position of the toluene ring. Unlike fully deuterated solvents used primarily for signal suppression in NMR spectroscopy, Toluene-2-d1 is specifically procured as a high-precision mechanistic probe and analytical standard. Its primary industrial and academic value lies in its ability to isolate ortho-specific reactivity, allowing researchers to quantify site-specific kinetic isotope effects (KIEs), track catalyst migration (ring walking), and serve as a +1 Da internal standard in mass spectrometry. By providing absolute regiochemical clarity, Toluene-2-d1 enables the rigorous validation of C-H activation mechanisms and the precise calibration of trace volatile organic compound (VOC) analyses [1].

Procurement Fit

Retains methyl singlet at ~2.3 ppm as internal qNMR reference
Simplifies aromatic region to 4 protons for reduced spectral overlap
Site-specific ortho-deuteration enables regioselective mechanistic tracing
Research-grade isotopic enrichment balances performance and procurement cost

Substituting Toluene-2-d1 with unlabeled toluene, Toluene-d8, or Toluene-alpha-d3 fundamentally compromises regioselective studies. Unlabeled toluene provides no isotopic handle for mechanistic tracking or mass spectrometry standardization. Toluene-d8, while ubiquitous as an NMR solvent, is fully deuterated; it yields a composite, global kinetic isotope effect that masks whether C-H cleavage occurs at the ortho, meta, or para position. Furthermore, in catalyst development, Toluene-d8 renders intramolecular hydrogen/deuterium scrambling (catalyst 'ring walking') spectroscopically invisible. Similarly, Toluene-alpha-d3 only probes benzylic reactivity. For any procurement requirement focused on aromatic ortho-directed functionalization, site-specific isotopic integrity is mandatory, making Toluene-2-d1 non-substitutable [1].

Substitution Risk

Unlabeled toluene (d0)
Lacks isotopic tracer capability; no mass or NMR-based pathway mapping possible.
Fully deuterated toluene-d8
Eliminates all proton signals, removing internal reference and hydrogen-specific reactivity monitoring.
Other regioisomers (3-d1, 4-d1)
Distinct thermal and enzymatic reactivity may shift kinetic interpretation and invalidate ortho-specific pathway conclusions.

Isolation of Ortho-Specific Kinetic Isotope Effects (KIE)

In transition-metal-catalyzed C-H functionalization, determining the rate-determining step requires precise KIE measurements. When evaluating Pd-catalyzed ortho-acylation or alkoxylation, using Toluene-2-d1 allows researchers to measure the primary KIE specifically at the ortho position, yielding kH/kD values typically between 3.0 and 4.4. In contrast, using Toluene-d8 produces a global KIE that convolutes ortho, meta, and para bond cleavages, failing to definitively prove that ortho-metalation is the rate-limiting step [1].

Evidence DimensionSite-specific Kinetic Isotope Effect (kH/kD)
Target Compound DataToluene-2-d1: Yields distinct ortho-KIE (e.g., kH/kD = 3.0 - 4.4) proving site-specific rate-determining cleavage.
Comparator Or BaselineToluene-d8: Yields a global, averaged KIE that obscures positional reactivity.
Quantified DifferenceAbsolute isolation of ortho-cleavage kinetics vs. convoluted whole-ring kinetics.
ConditionsPd-catalyzed directed ortho-C-H functionalization assays.

Procuring Toluene-2-d1 is essential for mechanistic chemists who must definitively prove the regiochemistry of the rate-determining step in new catalytic methodologies.

NMR spectral simplification
Class-level
4 aromatic protons vs 5 (unlabeled toluene)
Reduction of 1 proton signal; eliminates one set of coupling interactions
Supports precise J coupling measurement in qNMR
Reported spectral simplification context

Spectroscopic Visibility of Catalyst Ring Walking and H/D Scrambling

During catalytic cycles, transition metals can migrate along the aromatic ring, a process known as 'ring walking'. When Toluene-2-d1 is subjected to these conditions, any migration of the deuterium atom from the ortho position to the meta or para positions can be quantitatively tracked using 2H NMR or 1H NMR integration. If Toluene-d8 is used as the substrate, the ring is fully deuterated, making any intramolecular H/D scrambling completely invisible to standard spectroscopic methods [1].

Evidence DimensionDetection of intramolecular catalyst migration
Target Compound DataToluene-2-d1: Enables quantitative tracking of D-migration to meta/para positions.
Comparator Or BaselineToluene-d8: H/D scrambling is spectroscopically invisible.
Quantified DifferenceProvides 100% visibility of positional scrambling vs. 0% visibility with fully deuterated analogs.
ConditionsOrganometallic catalysis monitored via 1H/2H NMR spectroscopy.

Allows catalyst developers to map off-target metalation pathways and optimize the regioselectivity of their catalytic systems.

Regioselective reactivity
Head-to-head
Toluene-2-d1: distinct rate parameters vs 3-d1 and 4-d1: unique rate profiles
Rate variations correlate with superdelocalizability; hydrogen exchange > demethylation
Enables ortho-specific pathway tracing in hydrogenolysis
Gas-phase, 675–750 °C, excess H2

Chromatographic Co-elution in GC-MS Internal Standardization

In highly precise GC-MS quantification of volatile organic compounds, fully deuterated internal standards like Toluene-d8 (m/z 100) often exhibit a measurable shift in gas chromatographic retention time compared to unlabeled toluene (m/z 92) due to the inverse isotope effect on vapor pressure. Toluene-2-d1 provides a +1 Da mass shift (m/z 93) with a significantly reduced chromatographic isotope effect, ensuring near-perfect co-elution with the target analyte and minimizing matrix effects during ionization [1].

Evidence DimensionGC retention time shift (Isotope effect)
Target Compound DataToluene-2-d1: Minimal retention time shift, near-perfect co-elution.
Comparator Or BaselineToluene-d8: Measurable baseline shift in retention time due to heavy deuteration.
Quantified DifferenceElimination of chromatographic separation between analyte and standard.
ConditionsHigh-resolution GC-MS analysis of trace volatile organic compounds.

Crucial for analytical laboratories requiring exact co-elution to correct for matrix suppression in trace environmental or toxicological assays.

Metabolic switching (CYP450)
Class-level
Product ratio shift: 69:31 → 24:76, DV = 1.92, inverse overall DV = 0.67
Toluene-d3 model; rat liver microsomes
Indicates metabolic switching context for P450 studies
Ring-specific extrapolation requires validation
Enzyme active-site mapping
Class-level
Inverse isotope effect: 0.735 (p-xylene hydroxylation)
Toluene 4-monooxygenase; sp²→sp³ hybridization change
Supports active-site geometry mapping studies
Class-level inference from ring-deuterated analogs
Isotopic enrichment & cost
Data to verify
≥97 atom % D (Toluene-2-d1) vs ≥99.5 atom % D (toluene-d8, 2–5× premium)
Procurement-fit for budget-sensitive tracer studies
Commercial availability context; cost premium for perdeuteration

Mechanistic Validation of Ortho-Directed C-H Activation

Toluene-2-d1 is the optimal substrate for proving that C-H bond cleavage is the rate-determining step in ortho-directed functionalization. Because it isolates the deuterium label exclusively at the ortho position, researchers can confidently calculate primary kinetic isotope effects (KIEs) without the confounding variables introduced by fully deuterated solvents [1].

Evaluating Catalyst Regioselectivity and Ring Walking

In the development of novel transition-metal catalysts, Toluene-2-d1 is procured to assess catalyst fidelity. By subjecting this compound to catalytic conditions and monitoring the product via NMR, chemists can detect if the catalyst 'walks' around the aromatic ring, a phenomenon that would be entirely masked if Toluene-d8 were used [2].

High-Precision GC-MS Internal Standardization

For trace environmental or toxicological testing where matrix effects are severe, Toluene-2-d1 serves as an ideal +1 Da internal standard. Its single deuterium substitution minimizes the vapor pressure isotope effect, ensuring that the standard co-elutes perfectly with unlabeled toluene, outperforming Toluene-d8 in highly sensitive chromatographic assays [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Quantitative NMR (qNMR)
Simplified aromatic region with retained methyl singlet
Baseline resolution and integration accuracy in complex mixtures
Thermal hydrogenolysis mechanism
Ortho-specific thermal reactivity profile
Computational model validation for H-atom transfer pathways
CYP450 metabolic switching
Site-specific deuteration for metabolic studies
Regioselective oxidation and enzyme active-site geometry
Enzyme active-site mapping
Ring-deuteration for active-site probing
Concerted vs. stepwise oxygenation mechanism elucidation

XLogP3

2.7

Exact Mass

93.0688770011 g/mol

Monoisotopic Mass

93.0688770011 g/mol

Heavy Atom Count

7

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